2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves the protection of the hydroxy-D-tryptophan residue using a tert-butoxycarbonyl (Boc) group. This protection allows for selective deprotection and subsequent modification . The reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The compound is usually produced as a white to off-white powder .
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid for Boc deprotection .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction can yield alcohols .
Scientific Research Applications
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of peptide-based therapeutics and their interactions with biological targets.
Medicine: In the development of opioid κ receptor antagonists for pain management and cancer treatment.
Industry: In the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its role as an intermediate in the synthesis of opioid κ receptor antagonists. These antagonists bind to the κ opioid receptor, blocking its activity and thereby modulating pain perception and other physiological responses . The molecular targets and pathways involved include the κ opioid receptor and associated signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid
- 2-Methyl-L-phenylalanine monohydrate
- Boc-D-Tyr-OH
- D-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Boc-D-2-Methylphenylalanine
- Boc-DL-2’-Methylphenylalanine
- Boc-N-methyl-D-alanine
Uniqueness
2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its specific structure, which includes a tert-butoxycarbonyl-protected hydroxy group and a tetrahydroisoquinoline core. This structure allows for selective deprotection and modification, making it a valuable intermediate in the synthesis of opioid κ receptor antagonists .
Properties
CAS No. |
183158-78-3; 188576-49-0 |
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Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.319 |
IUPAC Name |
7-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(20)16-8-10-6-11(17)5-4-9(10)7-12(16)13(18)19/h4-6,12,17H,7-8H2,1-3H3,(H,18,19) |
InChI Key |
ZJYIVHWYSNWCSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C=CC(=C2)O |
solubility |
not available |
Origin of Product |
United States |
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